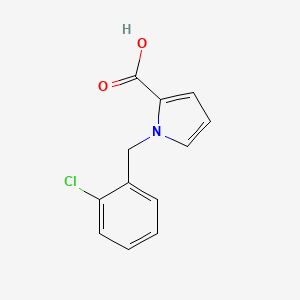

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactivity of “1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid” would depend on its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions like esterification, amidation, and reduction . The 2-chlorobenzyl group might undergo nucleophilic substitution reactions .Scientific Research Applications

Synthesis of Pyrrolopyrazine Derivatives

Pyrrolopyrazine derivatives are important in medicinal chemistry due to their wide range of biological activities. The 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can serve as a precursor in the synthesis of these derivatives. Through various synthetic routes such as cyclization and ring annulation, researchers can create compounds that exhibit antimicrobial, anti-inflammatory, antiviral, and antitumor properties .

Development of Antimicrobial Agents

The chlorobenzyl group in 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be utilized to develop new antimicrobial agents. By modifying the pyrrole ring or the carboxylic acid moiety, researchers can enhance the compound’s ability to inhibit the growth of bacteria and fungi, contributing to the fight against resistant strains .

Anti-inflammatory Drug Research

Inflammation is a complex biological response, and new anti-inflammatory drugs are always in demand. The 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be a key intermediate in the design of novel drugs that target specific inflammatory pathways, potentially leading to more effective treatments with fewer side effects .

Kinase Inhibition for Cancer Therapy

Kinases are enzymes that play a crucial role in the regulation of cell functions. Inhibitors that can target specific kinases are valuable in cancer therapy. The structure of 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be modified to produce kinase inhibitors, offering a pathway to develop targeted cancer treatments .

Organic Material Synthesis

The benzylic position of 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is reactive and can undergo various transformations. This makes it a valuable building block in the synthesis of organic materials, including polymers and small molecule organic semiconductors, which have applications in electronics and photonics .

Drug Discovery and SAR Studies

Structure-Activity Relationship (SAR) studies are essential in drug discovery. The 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid provides a versatile scaffold that can be used to explore the relationship between chemical structure and biological activity, aiding in the identification of promising drug candidates .

Electrophilic Aromatic Substitution Reactions

This compound can also be used to study electrophilic aromatic substitution reactions. Understanding these reactions is crucial for the synthesis of various aromatic compounds, which are foundational in pharmaceuticals and agrochemicals .

Nucleophilic Substitution Reactions

Lastly, 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can undergo nucleophilic substitution reactions, which are pivotal in organic synthesis. These reactions can be exploited to introduce different functional groups, leading to a diverse array of compounds with potential applications in multiple fields .

Mechanism of Action

Target of Action

Compounds with a similar pyrrole ring structure have been found to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

The benzylic position of the molecule, where the chlorine atom is attached, is known to be reactive and can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the target molecules, affecting their function.

Biochemical Pathways

Aromatic compounds like this one are known to be relatively persistent in the environment due to the high thermodynamic stability of the benzene moiety . They can undergo biodegradation, playing an important role in environmental cleanup .

Pharmacokinetics

Similar compounds with a pyrrole ring structure have been found to exhibit various pharmacological activities , suggesting that they can be absorbed and distributed in the body, metabolized, and eventually excreted.

Result of Action

Compounds with a similar pyrrole ring structure have been found to exhibit various biological activities , suggesting that they can have significant effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is often used in the synthesis of similar compounds, is known to be influenced by the choice of boron reagents and the reaction conditions .

Safety and Hazards

The safety and hazards of “1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid” would depend on its physical and chemical properties, as well as how it’s handled and used. A related compound, 2-chlorobenzoic acid, is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation .

Future Directions

The future directions for “1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid” would depend on its potential applications. If it shows promising biological activity, it could be further developed as a pharmaceutical drug . Additionally, modifications of its structure could lead to new compounds with improved properties .

properties

IUPAC Name |

1-[(2-chlorophenyl)methyl]pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKESYWSSTDKCLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)

![[4-(4,6-Diphenylpyran-2-ylidene)cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;perchlorate](/img/no-structure.png)

![2-{4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2931121.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2931124.png)

![4-ethoxy-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2931131.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2931133.png)